DiSulfo-Cy5 alkyne TEA

Click Chemistry Aqueous Bioconjugation Protein Labeling

DiSulfo-Cy5 alkyne TEA (CAS: 1617497-19-4) is a sulfonated cyanine 5 (Cy5) derivative bearing a terminal alkyne functionality. The compound belongs to the water-soluble sulfo-Cy5 class, featuring two sulfonate groups that confer high hydrophilicity.

Molecular Formula C41H56N4O7S2
Molecular Weight 781.0 g/mol
Cat. No. B15598582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-Cy5 alkyne TEA
Molecular FormulaC41H56N4O7S2
Molecular Weight781.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H41N3O7S2.C6H15N/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;1-4-7(5-2)6-3/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);4-6H2,1-3H3
InChIKeyBPPONELLTNWMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-Cy5 Alkyne TEA: Chemical Identity and Core Photophysical Parameters for Procurement


DiSulfo-Cy5 alkyne TEA (CAS: 1617497-19-4) is a sulfonated cyanine 5 (Cy5) derivative bearing a terminal alkyne functionality. The compound belongs to the water-soluble sulfo-Cy5 class, featuring two sulfonate groups that confer high hydrophilicity . In PBS buffer, its core fluorophore exhibits an excitation maximum of 649 nm and an emission maximum of 672 nm . The dye demonstrates an extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.28 in PBS . Its spectral properties align with those of Alexa Fluor 647, DyLight 649, and ATTO 647, ensuring compatibility with standard 633 nm and 647 nm laser lines across commercial fluorescence instrumentation .

DiSulfo-Cy5 Alkyne TEA Selection Guide: Why Sulfo-Cy5 Alkyne Cannot Be Interchanged with Non-Sulfonated Cy5 Analogs


Non-sulfonated Cy5 alkyne variants exhibit markedly different physicochemical and biological behaviors that preclude simple substitution. The absence of sulfonate groups in conventional Cy5 alkyne necessitates dissolution in organic solvents (DMF or DMSO) prior to aqueous reaction mixtures, whereas the di-sulfonated structure of this compound enables direct aqueous use without co-solvents . This distinction carries functional consequences: non-sulfonated Cy5 alkyne exhibits poor aqueous dispersibility and may precipitate or aggregate in purely aqueous reaction environments, while the sulfonated derivative resists hydrophobic aggregation when conjugated to biomolecules . Furthermore, in vivo comparative analysis of Cy5 variants demonstrates that charge differences introduced by sulfonation alter biodistribution, tumor-targeting contrast, and renal clearance kinetics [1]. These divergent behaviors mean that procurement decisions must be guided by the specific experimental context, not merely by Cy5 spectral compatibility.

DiSulfo-Cy5 Alkyne TEA Quantitative Comparative Evidence: Head-to-Head Differentiation Data


Water Solubility Differentiation: DiSulfo-Cy5 Alkyne TEA vs Non-Sulfonated Cy5 Alkyne in Aqueous Labeling Protocols

DiSulfo-Cy5 alkyne TEA demonstrates direct aqueous solubility that eliminates the need for organic co-solvent addition, in contrast to non-sulfonated Cy5 alkyne which is water-insoluble and requires dissolution in DMF or DMSO prior to addition to aqueous reaction mixtures . This property enables homogeneous aqueous-phase click chemistry without the risk of precipitation or dye aggregation that plagues non-sulfonated Cy5 analogs .

Click Chemistry Aqueous Bioconjugation Protein Labeling

Aggregation Resistance and Fluorescence Stability: DiSulfo-Cy5 Alkyne TEA vs Non-Sulfonated Cy5 Alkyne Post-Conjugation

Due to its sulfonate groups, DiSulfo-Cy5 alkyne TEA-labeled biomolecules resist hydrophobic aggregation and consequent fluorescence quenching in aqueous environments . Non-sulfonated Cy5 alkyne, when conjugated to proteins or other biomolecules, introduces hydrophobic moieties that promote intermolecular aggregation, leading to fluorescence self-quenching, signal attenuation, and reduced reproducibility .

Bioconjugate Stability Fluorescence Quenching Protein Labeling

Extinction Coefficient Comparison: DiSulfo-Cy5 Alkyne TEA (ε = 271,000) vs Sulfo-Cy5 Alkyne Potassium Salt (ε = 250,000)

The sodium salt formulation of DiSulfo-Cy5 alkyne (TEA counterion variant) exhibits an extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ at 649 nm in PBS buffer . This represents an approximately 8.4% higher extinction coefficient compared to the potassium salt formulation of sulfo-Cy5 alkyne, which is reported at 250,000 L⋅mol⁻¹⋅cm⁻¹ .

Fluorescence Detection Sensitivity Extinction Coefficient Spectrophotometry

Quantum Yield Comparison: DiSulfo-Cy5 Alkyne TEA (Φ = 0.28) vs Sulfo-Cy5 Alkyne Potassium Salt (Φ = 0.20) and iFluor 647 Alkyne (Φ = 0.25)

DiSulfo-Cy5 alkyne TEA (sodium salt) exhibits a fluorescence quantum yield of Φ = 0.28 in PBS buffer . This exceeds the quantum yield of the potassium salt sulfo-Cy5 alkyne formulation (Φ = 0.20) by 40% , and also surpasses iFluor 647 alkyne (Φ = 0.25) .

Fluorescence Quantum Yield Brightness Comparison Signal-to-Noise Ratio

In Vivo Biodistribution Differentiation: Cy5-Sulfonate (-2 Charge) vs Cy5 Quaternary Amine (-1 Charge) vs Cy5-Methyl (0 Charge) in Nanobody Tracers

In a direct comparative study evaluating three sulfo-Cy5 derivatives conjugated to anti-HER2 nanobodies, the Cy5²⁻ variant (structurally equivalent to the sulfonate-bearing diSulfo-Cy5 core) demonstrated superior in vivo performance [1]. Nb-Cy5²⁻ and Nb-Cy5° enabled specific tumor visualization within 1 hour with minimal background, whereas Nb-Cy5⁻ (quaternary amine, charge -1) required at least 3 hours to achieve sufficient contrast and exhibited non-specific liver accumulation [1]. Critically, only the Cy5²⁻ variant overcame the renal retention typically observed for nanobody tracers—Nb-Cy5²⁻ showed significantly reduced kidney signal at 6 hours post-injection, with almost no residual signal, while intense kidney signal persisted for Nb-Cy5⁻ at 24 hours [1].

Pharmacokinetics In Vivo Imaging Tumor Targeting

Click Chemistry Compatibility: DiSulfo-Cy5 Alkyne TEA in CuAAC and SPAAC Reactions at μM Concentrations

DiSulfo-Cy5 alkyne TEA is functionalized for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing molecules [1]. CuAAC reactions proceed with high efficiency in aqueous phase, even at low micromolar (μM) concentrations . Unlike DBCO-functionalized sulfo-Cy5 reagents, which are explicitly noted as unsuitable for intracellular staining of permeabilized cells due to high background [2], the terminal alkyne moiety avoids this background limitation while retaining dual click chemistry compatibility .

CuAAC SPAAC Bioorthogonal Conjugation

DiSulfo-Cy5 Alkyne TEA Procurement Scenarios: Where Differential Evidence Supports Specific Applications


Aqueous-Phase Protein and Antibody Conjugation via CuAAC Click Chemistry

When labeling antibodies, nanobodies, or recombinant proteins that require strictly aqueous conditions to preserve native conformation and binding activity, DiSulfo-Cy5 alkyne TEA enables direct dissolution and reaction in PBS or physiological buffers without organic co-solvents . This property, combined with the resistance to post-conjugation hydrophobic aggregation , ensures homogeneous labeling density, minimal fluorescence self-quenching, and preserved antigen-binding functionality . For CuAAC reactions, efficient conjugation occurs at μM concentrations in aqueous phase .

In Vivo Fluorescence Imaging and Nanobody-Based Tracer Development Requiring Rapid Renal Clearance

For in vivo molecular imaging applications—particularly those employing nanobodies, single-domain antibodies, or small protein scaffolds—DiSulfo-Cy5 alkyne TEA (as the Cy5²⁻ sulfonate variant) demonstrates critical pharmacokinetic advantages. Direct comparative evidence shows that Cy5²⁻ conjugates achieve specific tumor visualization within 1 hour post-injection with minimal background signal, avoid the non-specific liver accumulation observed with Cy5⁻ variants, and exhibit near-complete renal clearance by 6 hours, overcoming the kidney retention that plagues other Cy5 charge variants [1]. These properties are essential for image-guided surgery tracer development and longitudinal in vivo fluorescence studies requiring low tissue background and predictable clearance.

Nanoparticle Surface Functionalization Requiring Aqueous Dispersibility and Anti-Aggregation Properties

When conjugating fluorescent dyes to gold nanoparticles, quantum dots, polymeric nanoparticles, or liposomes in aqueous suspension, DiSulfo-Cy5 alkyne TEA offers distinct advantages. The sulfonate groups ensure uniform dispersion in PBS and cell culture media, preventing the dye aggregation and non-specific adsorption that compromise non-sulfonated Cy5 analogs [2]. The terminal alkyne enables SPAAC or CuAAC click chemistry for efficient covalent coupling to azide-functionalized nanoparticle surfaces [2]. The resulting conjugates maintain colloidal stability and homogeneous fluorescence for reliable nanoparticle tracking and biodistribution studies [2].

Low-Abundance Target Detection Requiring Maximized Fluorescence Brightness per Labeling Event

In applications where target molecules are scarce—such as single-molecule fluorescence, low-copy-number cellular antigens, or rare nucleic acid detection—the higher extinction coefficient (ε = 271,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (Φ = 0.28) of DiSulfo-Cy5 alkyne TEA relative to alternative sulfo-Cy5 formulations (ε = 250,000; Φ = 0.20) translate directly to increased per-molecule brightness. This enables lower detection limits and improved signal-to-noise ratios without increasing dye loading, which could otherwise alter biomolecule function or promote aggregation .

Technical Documentation Hub

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